Cas no 15402-84-3 (1-(2-Methoxyphenyl)propan-2-amine)

1-(2-Methoxyphenyl)propan-2-amine structure
15402-84-3 structure
Product Name:1-(2-Methoxyphenyl)propan-2-amine
CAS No:15402-84-3
MF:C10H15NO
MW:165.232202768326
CID:50101
PubChem ID:159755
Update Time:2024-11-01

1-(2-Methoxyphenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Methoxyphenyl)propan-2-amine
    • BENZENEETHANAMINE, 2-METHOXY--METHYL-
    • N-desmethyl methoxyphenamine
    • 1-(2-Methoxyphenyl)-2-propanamine
    • 2-Amino-1-(2-methoxyphenyl)propane
    • 2-Methoxyamphetamine
    • Benzeneethanamine, 2-methoxy-α-methyl-
    • Methoxyphenamine, N-desmethyl
    • NDMP
    • 2-(2-Methoxy-phenyl)-1-methyl-ethylamine
    • 1-(2-Methoxyphenyl)-2-propylamine
    • BenzeneethanaMine, 2-Methoxy-a-Methyl-
    • BenzeneethanaMine, 2-Methoxy-alpha-Methyl-
    • N-desmethylmethoxyphenamine
    • D00FUS
    • A3384
    • FT-0686932
    • CHEMBL16451
    • 15402-84-3
    • Phenethylamine, o-methoxy-a-methyl- (6CI,7CI,8CI)
    • AKOS016843310
    • PD046959
    • Q-103438
    • 5344-61-6
    • o-Methoxy-a-methylphenethylamine
    • NCI60_000307
    • (+/-)2-(2-Methoxy-phenyl)-1-methyl-ethylamine
    • 1-(2-Methoxyphenyl)-2-aminopropane
    • Benzeneethanamine, 2-methoxy-.alpha.-methyl-
    • BDBM50024208
    • DTXSID80934899
    • 2-(2-Methoxy-phenyl)-1-methyl-ethylamine(OMA)
    • AKOS000163157
    • ETHYLGERMANIUMTRICHLORIDE
    • o-Methoxy(phenylisopropyl)amine
    • VBAHFEPKESUPDE-UHFFFAOYSA-N
    • HMS1704D01
    • MB01561
    • 2-Amino-1-(o-methoxyphenyl)propane
    • Benzeneethanamine,2-methoxy--methyl-
    • AM84963
    • o-Methoxyamphetamine
    • Q4596896
    • o-Methoxy-?-methylphenethylamine
    • (d,l)-2-Methoxyamphetamine
    • 2-Methoxy(phenylisopropyl)amine
    • SCHEMBL266563
    • 1-(2-Methoxyphenyl)propane-2-amine
    • (R)-1-(2-methoxyphenyl)propan-2-amine
    • (S)-1-(2-methoxyphenyl)propan-2-amine
    • NS00018416
    • DB-345193
    • MDL: MFCD00869527
    • Inchi: 1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3
    • InChI Key: VBAHFEPKESUPDE-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1CC(C)N

Computed Properties

  • Exact Mass: 165.11545
  • Monoisotopic Mass: 165.115364
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 35.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.99
  • Boiling Point: 246.7°Cat760mmHg
  • Flash Point: 98.1°C
  • Refractive Index: 1.518
  • PSA: 35.25
  • LogP: 2.28520
  • Solubility: Not determined

1-(2-Methoxyphenyl)propan-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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